![molecular formula C13H18ClNO2S B13449708 Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO2S. It is a derivative of benzoic acid and contains a thiomorpholine ring, which is a sulfur-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiomorpholine group. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
科学研究应用
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoate moiety may also contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
相似化合物的比较
Similar Compounds
Methyl 4-(morpholin-4-yl)methylbenzoate: Similar structure but contains a morpholine ring instead of a thiomorpholine ring.
Methyl 4-(piperidin-4-yl)methylbenzoate: Contains a piperidine ring instead of a thiomorpholine ring.
Methyl 4-(pyrrolidin-4-yl)methylbenzoate: Contains a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in various interactions, making this compound particularly interesting for research in medicinal chemistry and drug development.
属性
分子式 |
C13H18ClNO2S |
|---|---|
分子量 |
287.81 g/mol |
IUPAC 名称 |
methyl 4-(thiomorpholin-4-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H |
InChI 键 |
ATWYXKDQOYEWOB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCSCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)
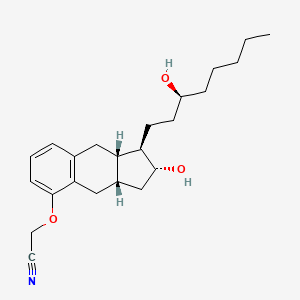
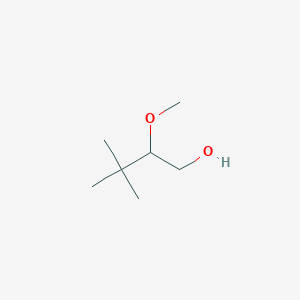
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)
![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

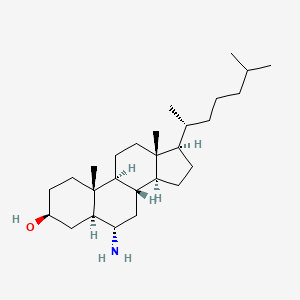
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
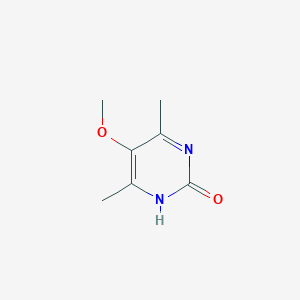
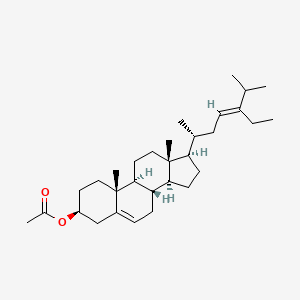
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
